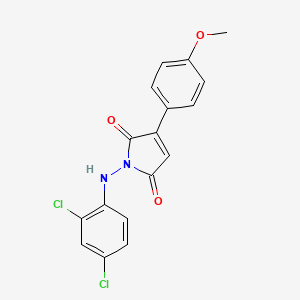
1-(2,4-Dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione (DCMPD) is a heterocyclic aromatic compound that is used in scientific research to study biochemical and physiological effects. It is a member of the pyrrole class of compounds and has a number of interesting properties that make it an ideal candidate for use in laboratory experiments. DCMPD is also known by its IUPAC name, 2,5-Dichloro-3-(4-methoxyphenyl)-1-(2,4-dichloroanilino)pyrrole.
Applications De Recherche Scientifique
Photoluminescent Materials
Conjugated polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) units have been synthesized and found to exhibit strong photoluminescence, making them suitable for electronic applications. These materials show strong orange coloration in solution and demonstrate high photochemical stability, which is advantageous for use in photoluminescent devices and electronic applications (Beyerlein & Tieke, 2000).
Luminescent Polymers
Polymers containing the DPP chromophore in their main chain have been developed, showcasing strong fluorescence with high quantum yields. This indicates their potential for use in organic electronics, where their distinct optical and electrochemical properties can be beneficial (Zhang & Tieke, 2008).
Electron Transport Materials
DPP-based conjugated polyelectrolytes have been investigated as electron transport layers (ETL) in polymer solar cells, showing promise for enhancing power conversion efficiency due to their high conductivity and favorable energy alignment (Hu et al., 2015).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments, displaying significant inhibition efficiency which suggests their potential in material protection applications (Zarrouk et al., 2015).
Anti-cancer Research
Pyrrole derivatives have been synthesized and evaluated as inhibitors of protein kinases such as EGFR and VEGFR, showing promise as potential anti-cancer therapeutics. Their mechanisms of action include forming stable complexes with target proteins and inducing apoptosis in malignant cells, suggesting a role in cancer treatment (Kuznietsova et al., 2019).
Optoelectronic Materials
Research into DPP derivatives has led to the development of materials with strong red photoluminescence and excellent thermal stability. These characteristics are essential for their application in optoelectronic devices, such as polymer light-emitting diodes, where they can serve as red emissive materials (Qiao et al., 2010).
Propriétés
IUPAC Name |
1-(2,4-dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-24-12-5-2-10(3-6-12)13-9-16(22)21(17(13)23)20-15-7-4-11(18)8-14(15)19/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODZDPYSLKVCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

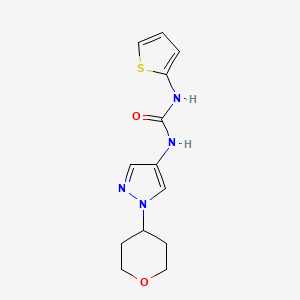
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2913567.png)
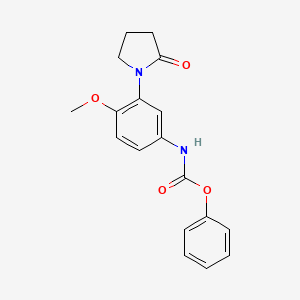

![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-1-ethyl-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2913572.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2913573.png)
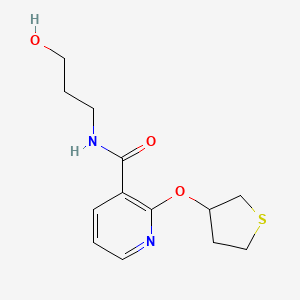
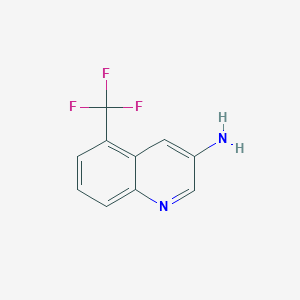
![N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide](/img/structure/B2913579.png)
![5-[(2-chlorophenoxy)methyl]-N-prop-2-enylfuran-2-carboxamide](/img/structure/B2913581.png)
amine hydrobromide](/img/no-structure.png)
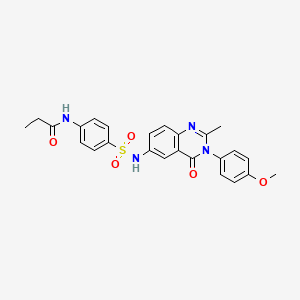
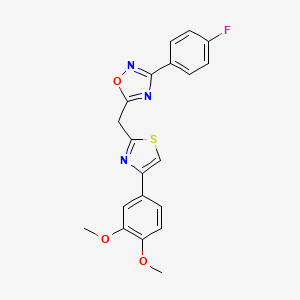
![4-fluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2913585.png)